methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate
Overview
Description
Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound that integrates a unique structure involving multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate involves a multi-step synthetic process:
Formation of the thiadiazolo-triazinyl core: This step typically involves the cyclization of a suitable thiosemicarbazide derivative with a nitrile or a suitable electrophile under controlled acidic or basic conditions. The cyclization produces the fused thiadiazolo-triazine ring system.
Sulfanyl group introduction: The thiadiazolo-triazine core is then reacted with an acetamido benzoate derivative under nucleophilic substitution conditions to introduce the sulfanyl group at the desired position.
Methylation: The final step involves the methylation of the carboxyl group to form the methyl ester, resulting in the target compound.
Industrial Production Methods
On an industrial scale, these steps are typically optimized for yield and purity by adjusting reaction times, temperatures, and the use of catalysts. The scalability of the reactions is crucial for large-scale production, and methods such as flow chemistry may be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur at the carbonyl or the heterocyclic ring systems using agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution: The sulfanyl and amido groups in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
Oxidation: Produces sulfoxides or sulfones
Reduction: Yields reduced analogs of the compound
Substitution: Forms various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its versatile reactivity. Its unique structure allows it to act as an intermediate in organic synthesis.
Biology and Medicine
In the realm of biology and medicine, the compound's heterocyclic core is of interest for drug design and development. It may serve as a scaffold for developing new pharmaceuticals, particularly those targeting microbial or viral pathogens.
Industry
Industrially, it can be utilized in the development of new materials with specific electronic properties due to the presence of sulfur and nitrogen atoms which can influence conductivity and reactivity.
Mechanism of Action
The mechanism by which methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate exerts its effects involves interactions with various molecular targets. These can include enzymes or receptors where the compound binds to active sites, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the structure can participate in hydrogen bonding, enhancing the compound's affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[({3-methyl-4-oxo-4H-1,3,4-thiadiazolo[3,2-a][1,2,4]triazol-7-yl}sulfanyl)acetyl]amino}benzoate
Ethyl 4-{[({3-methyl-4-oxo-4H-1,3,4-thiadiazolo[3,2-b][1,2,4]triazol-7-yl}sulfanyl)acetyl]amino}benzoate
Uniqueness
Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is unique due to its specific ring structure and the positioning of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
The synthesis, reactivity, and applications of this compound underline its importance in both scientific research and industrial contexts, showcasing its versatility and potential for various advanced applications.
Properties
IUPAC Name |
methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-8-12(22)20-14(18-17-8)26-15(19-20)25-7-11(21)16-10-5-3-9(4-6-10)13(23)24-2/h3-6H,7H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAAWQSYJNZRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331366 | |
Record name | methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51089907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869074-11-3 | |
Record name | methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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